1,3-Dibromo-1,1-difluoropropane
Overview
Description
1,3-Dibromo-1,1-difluoropropane, also known as DBF, is a synthetic compound that has been used in various scientific research studies. It is a halogenated alkane that has been widely used as an alkylating agent in organic synthesis.
Scientific Research Applications
Synthon for Preparation of Thiazoles
1,3-Dibromo-1,1-difluoro-2-propanone, a derivative of 1,3-Dibromo-1,1-difluoropropane, has been utilized as a synthon for the chemoselective preparation of 4-Bromodifluoromethyl thiazoles. These thiazoles are potential candidates in drug discovery programs, with applications in introducing bromodifluoromethyl groups into various molecular structures. This compound also finds use in radiopharmaceutics due to its amenability to transformations like Br/F exchange (Colella et al., 2018).
Study of Non-covalent Interactions
Research involving 1,3-difluoropropane, a related compound, has provided insights into its non-covalent interactions with water, studied through rotational spectroscopy and quantum chemical calculations. This research helps in understanding the molecular behavior of such compounds in various environments (Lu et al., 2019).
Routes to Tetrafluoroallene and Tetrafluoropropyne
The pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, derived from this compound, leads to the formation of 3-bromo-1,1,3,3-tetrafluoropropene and subsequently to tetrafluoroallene and tetrafluoropropyne. These compounds have significance in various chemical synthesis processes (Banks et al., 1969).
Vibrational Spectra and Conformations
The study of 1,3-dibromo- and 1,3-diiodopropane (structurally similar to this compound) provides valuable information on their infrared and Raman spectra, along with insights into their molecular conformations. This research is crucial in understanding the physical and chemical properties of these compounds (Thorbjornsrud et al., 1973).
Electron Attachment Studies
Dissociative electron attachment studies on halogenated derivatives of propane, including this compound, have been conducted. These studies are important in understanding the electron attachment processes and ion formation in these compounds, with implications in fields like mass spectrometry and plasma chemistry (Barszczewska et al., 2008).
properties
IUPAC Name |
1,3-dibromo-1,1-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYGQDVLDHWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073188 | |
Record name | 1,3-Dibromo-1,1-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
460-25-3 | |
Record name | Propane, 1,3-dibromo-1,1-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-1,1-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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